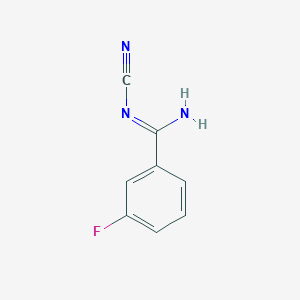

(Z)-N'-cyano-3-fluorobenzene-1-carboximidamide

Übersicht

Beschreibung

(Z)-N’-cyano-3-fluorobenzene-1-carboximidamide is an organic compound characterized by the presence of a cyano group, a fluorine atom, and a carboximidamide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-cyano-3-fluorobenzene-1-carboximidamide typically involves the reaction of 3-fluorobenzonitrile with suitable reagents to introduce the carboximidamide group. One common method involves the use of cyanamide and a base such as sodium methoxide under controlled conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of (Z)-N’-cyano-3-fluorobenzene-1-carboximidamide may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for further applications.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-N’-cyano-3-fluorobenzene-1-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The fluorine atom on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide or other strong bases in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or other reduced forms.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-N'-cyano-3-fluorobenzene-1-carboximidamide exhibit significant anticancer properties. For instance, research has shown that derivatives of carboximidamides can inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that certain carboximidamide derivatives reduced HepG2 cell viability with an IC50 value of 2.57 µM, highlighting their potential as therapeutic agents against liver cancer .

2. Pain Management

The compound has been investigated for its potential role as an inhibitor of sodium channels, particularly the Nav1.7 channel, which is implicated in pain signaling. Selective inhibitors of Nav1.7 have shown promise in alleviating inflammatory pain without significant side effects associated with other sodium channel blockers . This makes this compound a candidate for further development in pain management therapies.

Synthetic Applications

1. Synthetic Intermediates

this compound serves as a valuable intermediate in the synthesis of various organic compounds. Its ability to participate in cross-coupling reactions allows for the formation of C(sp^3)–C(sp^2) bonds, which are critical in constructing complex molecular architectures . The compound can be utilized in high-throughput screening for optimizing reaction conditions and discovering new synthetic pathways.

2. Ligand Development

In coordination chemistry, the compound can act as a ligand for transition metals, facilitating the formation of metal complexes that are useful in catalysis and material science. Its structural features allow for tunability, which can enhance the catalytic activity of metal catalysts in various reactions.

Materials Science Applications

1. Functional Materials

The unique electronic properties of this compound make it suitable for applications in organic electronics and photonic devices. Its incorporation into polymer matrices can lead to materials with enhanced electrical conductivity and photonic characteristics, paving the way for advanced electronic applications such as sensors and light-emitting devices.

Case Studies

Wirkmechanismus

The mechanism by which (Z)-N’-cyano-3-fluorobenzene-1-carboximidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-N’-cyano-3-fluorobenzene-1-carboximidamide: The geometric isomer of the compound with different spatial arrangement.

3-fluorobenzonitrile: A precursor in the synthesis of (Z)-N’-cyano-3-fluorobenzene-1-carboximidamide.

N’-cyano-3-chlorobenzene-1-carboximidamide: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

(Z)-N’-cyano-3-fluorobenzene-1-carboximidamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity

Biologische Aktivität

(Z)-N'-cyano-3-fluorobenzene-1-carboximidamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various organic reactions involving cyano and imidamide functionalities. The structural features of this compound, including the fluorine atom and the cyano group, contribute to its biological activity by enhancing lipophilicity and modulating electronic properties, which are critical for interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of approximately 6.26 µM against HCC827 cells, suggesting that modifications in the imidamide structure can enhance potency against specific cancer types .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCC827 | TBD |

| Compound A | NCI-H358 | 6.48 |

| Compound B | HepG2 | 1.38 |

The mechanism through which this compound exerts its effects may involve the inhibition of key cellular processes such as apoptosis and cell cycle regulation. For example, compounds with similar imidamide structures have been shown to induce apoptosis in HepG2 cells by disrupting mitochondrial membrane potential and modulating apoptotic markers like Bcl-2 and p53 .

Study 1: Antitumor Efficacy

In a study focused on the antitumor efficacy of imidamide derivatives, this compound was tested alongside other derivatives. The results indicated that compounds with a cyano group exhibited enhanced cytotoxicity compared to their non-cyano counterparts. The study utilized flow cytometry to analyze cell cycle distribution, revealing significant G2/M phase arrest in treated cells .

Study 2: Enzyme Inhibition

Another investigation assessed the enzyme inhibitory activities of compounds structurally related to this compound. Results showed that certain derivatives inhibited key enzymes involved in cancer progression, suggesting a multifaceted approach to their anticancer effects .

Research Findings Summary

The biological activity of this compound is characterized by:

- Cytotoxicity : Potential anticancer effects demonstrated through IC50 values in various cell lines.

- Mechanistic Insights : Induction of apoptosis and disruption of cell cycle progression.

- Enzyme Inhibition : Possible inhibition of enzymes linked to tumor growth.

Eigenschaften

IUPAC Name |

N'-cyano-3-fluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-7-3-1-2-6(4-7)8(11)12-5-10/h1-4H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAARJNIPSQIZHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=NC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.